REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[C:9](#[N:12])[CH:10]=[CH2:11]>[Pd]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:11]=[CH:10][C:9]#[N:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
7.07 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=CC#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19 mmol | |
AMOUNT: MASS | 3.95 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |